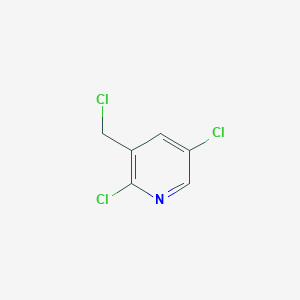

2,5-Dichloro-3-(chloromethyl)pyridine

Description

Context within Polychlorinated Pyridine (B92270) Derivatives and Heterocyclic Chemistry

Heterocyclic chemistry, the branch of chemistry dealing with cyclic compounds containing atoms of at least two different elements in their rings, is fundamental to the development of pharmaceuticals, agrochemicals, and materials science. agropages.com Pyridine and its derivatives are cornerstone molecules within this field, valued for their unique electronic properties and reactivity. researchgate.net

Polychlorinated pyridine derivatives are a specific subclass of halogenated heterocycles that have proven to be exceptionally valuable in the synthesis of complex molecules. The presence of multiple chlorine atoms on the pyridine ring significantly influences the molecule's reactivity, often providing multiple sites for selective functionalization. These chlorine atoms can act as leaving groups in nucleophilic substitution reactions or direct further electrophilic substitution to specific positions on the ring. This tailored reactivity makes polychlorinated pyridines powerful tools for constructing intricate molecular architectures.

Significance as a Chemical Intermediate in Organic Synthesis

The primary significance of 2,5-Dichloro-3-(chloromethyl)pyridine lies in its function as a versatile chemical intermediate. An intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. In multi-step syntheses, stable and reactive intermediates are crucial for efficiently building complex target molecules.

This compound possesses three distinct reactive sites: the two chlorine atoms on the pyridine ring and the chlorine atom in the chloromethyl group. This trifunctionality allows for a series of sequential and selective reactions, making it a valuable precursor in the synthesis of a variety of target compounds. Most notably, it is a key building block in the production of several modern insecticides. patsnap.comchemicalbook.com The specific arrangement of the chloro substituents on the pyridine ring and the reactive chloromethyl side chain allows for the strategic introduction of other functional groups to build the complex molecular frameworks of these agrochemicals.

Detailed Research Findings

While specific experimental data for this compound is not extensively detailed in publicly available literature, its properties can be inferred from data on its isomers and related polychlorinated pyridine compounds.

Chemical and Physical Properties

Below is a table summarizing key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 1053659-41-8 google.com |

| Molecular Formula | C₆H₄Cl₃N google.com |

| Molecular Weight | 196.46 g/mol google.com |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents and have low solubility in water |

Interactive Data Table: Physicochemical Properties

The following interactive table provides calculated physicochemical properties for the closely related isomer, 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059), which can offer insights into the general characteristics of such compounds. nih.gov

Spectroscopic Data

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-3-(chloromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c7-2-4-1-5(8)3-10-6(4)9/h1,3H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXNCONDDGYVIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CCl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Dichloro 3 Chloromethyl Pyridine and Its Precursors

Synthesis of 2-Chloro-5-(chloromethyl)pyridine (B46043)

The compound 2-chloro-5-(chloromethyl)pyridine (CCMP) is a significant precursor in various chemical syntheses. Its production is typically achieved through the chlorination of specific pyridine (B92270) derivatives.

Liquid-Phase Radical Chlorination of Pyridine Derivatives

Liquid-phase radical chlorination is a primary method for synthesizing CCMP. This approach involves the reaction of pyridine-based starting materials with chlorinating agents in a liquid medium, often facilitated by radical initiators.

One synthetic route to CCMP begins with 3-picoline (3-methylpyridine). This process involves a liquid-phase chlorination where reaction conditions are carefully managed to promote the desired chlorination pattern on both the pyridine ring and the methyl group. A multi-step method involves first converting 3-methylpyridine into 2-chloro-5-methylpyridine, which is then subjected to further chlorination to yield the final product. To optimize the reaction, an organic solvent, an acidic buffer solution, and an initiator like phosphorus trichloride are used. By controlling the pH of the solution to a range of 4-5, the formation of by-products is minimized, which can increase the yield of the target product to approximately 90%.

Table 1: Reaction Parameters for Liquid-Phase Chlorination of 3-Picoline

| Parameter | Value/Condition | Purpose |

| Starting Material | 3-Picoline | Source of the pyridine ring and methyl group. |

| Solvent | Nitrobenzene | Provides a liquid medium for the reaction. |

| Initiator | Phosphorus trichloride | Initiates the radical chlorination process. |

| pH Control | 4-5 (using an acid buffer) | Decreases by-product formation and increases yield. |

| Temperature | 80-100°C (initial), 120-160°C (reaction) | Controls the rate of reaction. |

| Reaction Time | 12-20 hours | Ensures completion of the reaction. |

A more direct route involves the chlorination of 2-chloro-5-methylpyridine. Reacting this compound with elemental chlorine can produce 2-chloro-5-(chloromethyl)pyridine. However, a significant challenge in this process is the potential for over-chlorination, leading to the formation of polychlorinated by-products. chemicalbook.com To achieve high selectivity, the reaction must be carefully monitored and halted before it proceeds to completion. chemicalbook.com The use of a catalyst, such as azobisisobutyronitrile, in a solvent like carbon tetrachloride can facilitate a more controlled reaction.

Table 2: Synthesis of 2-chloro-5-(chloromethyl)pyridine from 2-chloro-5-methylpyridine

| Parameter | Value/Condition | Source |

| Starting Material | 2-Chloro-5-methylpyridine | Direct precursor to the final product. |

| Solvent | Carbon tetrachloride | Reaction medium. |

| Catalyst | Azobisisobutyronitrile | Initiates and catalyzes the chlorination. |

| Temperature | 70-80°C | Optimal temperature for the reaction. |

| Reactor Type | Air-lift loop reactor | Ensures uniform mixing of reactants. |

Catalytic Approaches in Precursor Formation

Catalysts play a crucial role in the synthesis of 2-chloro-5-(chloromethyl)pyridine by enhancing reaction rates and improving selectivity. In the liquid-phase radical chlorination of 2-chloro-5-methylpyridine, radical initiators like azobisisobutyronitrile are employed to start the chain reaction. For the synthesis beginning from 3-picoline, phosphorus trichloride is used as an initiator. These catalysts facilitate the formation of chlorine radicals, which are essential for the chlorination of the methyl group.

Control of Reaction Parameters for Selectivity

Achieving a high yield of 2-chloro-5-(chloromethyl)pyridine while minimizing unwanted side products hinges on the precise control of several reaction parameters.

pH Level : In the synthesis from 3-picoline, maintaining the pH between 4 and 5 by using a buffer solution is critical to suppress the formation of by-products.

Temperature : The reaction temperature must be carefully regulated. For the chlorination of 2-chloro-5-methylpyridine, a temperature range of 70-80°C is maintained, while the synthesis from 3-picoline may require temperatures up to 160°C.

Reaction Time : To prevent over-chlorination, especially when starting from 2-chloro-5-methylpyridine, the reaction time is a key variable that must be controlled. The process is often stopped before all the starting material is consumed to avoid the creation of substantial amounts of polychlorinated impurities. chemicalbook.com

Mixing : The use of specialized reactors, such as an air-lift loop reactor, ensures that the reactants are mixed uniformly, which can lead to a more consistent and selective reaction.

Formation of Key Intermediates from 2,5-Dichloro-3-(chloromethyl)pyridine

Detailed research findings on the specific use of this compound as a starting material for the formation of other key intermediates are not extensively covered in the available literature. Synthetic pathways in agrochemical and pharmaceutical industries often focus on other isomers, such as 2-chloro-5-(chloromethyl)pyridine, which serves as a crucial building block for neonicotinoid insecticides. chemicalbook.com For instance, 2-chloro-5-(chloromethyl)pyridine can be further chlorinated to produce 2-chloro-5-(trichloromethyl)pyridine (B1585791), which is then converted to 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059), an important precursor for various agrochemicals.

Conversion to Trichloromethylated Pyridine Derivatives

The transformation of a methyl group on the pyridine ring to a trichloromethyl group is a critical step in forming precursors for this compound. This is typically accomplished through direct chlorination at elevated temperatures, which can proceed through different phases and catalytic systems.

Vapor-phase chlorination is a prominent method for producing chlorinated 3-(trichloromethyl)pyridines from 3-methylpyridine (3-picoline). google.com This process involves reacting gaseous 3-methylpyridine with chlorine at high temperatures, generally ranging from 250°C to 450°C. google.comepo.org The reaction yields a mixture of partially chlorinated derivatives, including compounds with a single chlorine atom on the pyridine ring and two or three chlorine atoms on the methyl group. google.com

Key parameters in gas-phase chlorination include temperature, reactant molar ratio, and the use of diluents. The molar ratio of chlorine to the polychloropicoline reactant typically ranges from 2:1 to 40:1. epo.org To manage the reaction's exothermicity and improve selectivity, inert gaseous diluents like nitrogen or unreactive halocarbons such as carbon tetrachloride are often employed. epo.org The reaction temperature is a critical factor; temperatures above 450°C can lead to over-chlorination, producing undesirable by-products like pentachloropyridine and reducing the yield of the desired trichloromethylated pyridines. epo.org For instance, the selective chlorination of chlorinated β-picolines is effective between 250°C and 450°C to produce intermediates like 2,3-dichloro-5-(trichloromethyl)pyridine. epo.orggoogle.com

| Parameter | Value/Range | Purpose/Effect |

| Starting Material | 3-Methylpyridine (3-Picoline) | Precursor for trichloromethylated pyridines |

| Temperature | 250°C - 450°C | Optimal range for desired chlorination |

| Chlorine Molar Ratio | 2:1 to 40:1 (to picoline reactant) | Drives the chlorination of the methyl group |

| Diluent | Nitrogen, Carbon Tetrachloride | Controls reaction temperature and selectivity |

| Products | 2-chloro-5-(trichloromethyl)-pyridine, 2,3-dichloro-5-(trichloromethyl)pyridine | Key chemical intermediates |

This table summarizes typical conditions for the gas-phase chlorination of 3-picoline derivatives.

The efficiency and selectivity of chlorination reactions can be significantly enhanced by the use of catalysts, particularly Lewis acids. google.com These catalysts facilitate the electrophilic substitution on the pyridine ring and the radical chlorination of the methyl group. Lewis acid catalysts are often employed in both liquid and gas-phase chlorination processes. google.com

Antimony trichloride (SbCl₃) is a well-known Lewis acid that can be used as a catalyst in various chlorination reactions. wikipedia.org It is prepared by reacting chlorine with antimony metal or by treating antimony trioxide with concentrated hydrochloric acid. wikipedia.org In the context of pyridine chlorination, Lewis acids like antimony trichloride, often deposited on an inorganic support, can be used to catalyze the gas-phase reaction. google.com The catalytic activity of antimony trichloride stems from its ability to polarize the chlorine molecule, facilitating the chlorination process.

| Catalyst | Formula | Role | Preparation Method |

| Antimony Trichloride | SbCl₃ | Lewis Acid Catalyst | Reaction of chlorine with antimony metal |

This table provides details on the antimony trichloride catalyst.

Tungsten hexachloride (WCl₆) is another potent Lewis acid that can be utilized in chlorination catalysis. It is a crystalline solid that can be synthesized by the direct chlorination of tungsten metal at approximately 600°C. wikipedia.org While its primary applications are as a starting material for other tungsten compounds and in olefin polymerization, its properties as a metal halide make it a candidate for catalyzing chlorination reactions. wikipedia.orgnih.gov As a d⁰ metal center, it is a strong electron pair acceptor, a key characteristic of an effective Lewis acid catalyst in electrophilic reactions.

| Catalyst | Formula | Appearance | Key Property |

| Tungsten Hexachloride | WCl₆ | Dark violet-blue crystals | Strong Lewis acid |

This table provides details on the tungsten hexachloride catalyst.

Catalytic Chlorination with Lewis Acids

Considerations of Reaction Conditions and Catalyst Influence

The conditions under which chlorination is performed have a profound impact on the outcome of the synthesis. The choice of temperature, pressure, reactant ratios, and catalyst determines not only the reaction rate but also the selectivity towards the desired chlorinated pyridine.

Temperature: As noted, temperature is a crucial variable. In gas-phase chlorination, the range of 250°C to 450°C is optimal for producing polychlorinated β-picolines. epo.orggoogle.com Temperatures below this range may result in slow reaction rates, while higher temperatures can cause excessive chlorination and the formation of by-products, rendering the process less commercially viable. epo.org

Catalyst: The presence of a catalyst is essential for achieving high selectivity and good yields, particularly for chlorinating the pyridine ring. google.com Lewis acids such as iron, antimony, copper, or zinc chlorides, often on a support like carbon or zeolite, are effective in gas-phase reactions. google.com These catalysts facilitate the desired substitutions while minimizing side reactions. The catalyst's effectiveness can be influenced by the presence of co-reagents or specific reaction conditions. google.com

Reactant Concentration: The molar ratio of chlorine to the pyridine substrate is another key parameter. A significant excess of chlorine is generally required to achieve exhaustive chlorination of the methyl group to a trichloromethyl group. epo.org Ratios can be as high as 40:1 (chlorine to picoline) to drive the reaction to completion. epo.org

| Factor | Influence on Synthesis | Typical Conditions/Considerations |

| Temperature | Affects reaction rate and selectivity; high temps can cause over-chlorination. | 250°C - 450°C for gas-phase processes. |

| Catalyst | Increases reaction rate and directs selectivity towards desired isomers. | Lewis acids (e.g., SbCl₃, FeCl₃) on inorganic supports. |

| Reactant Ratio | High chlorine excess favors complete chlorination of the methyl group. | Molar ratios (Cl₂:picoline) from 2:1 to 40:1. |

| Diluent | Helps control reaction temperature and prevent runaway reactions. | Inert gases (N₂) or unreactive halocarbons (CCl₄). |

This table outlines the influence of key reaction conditions on the chlorination of pyridine precursors.

Mechanistic Investigations of Reactions Involving 2,5 Dichloro 3 Chloromethyl Pyridine and Its Derivatives

Chlorination Reaction Mechanisms

The synthesis of 2,5-Dichloro-3-(chloromethyl)pyridine often begins with the chlorination of 3-picoline (3-methylpyridine). This process involves a series of steps, including the chlorination of the methyl group (chloromethylation) and the chlorination of the pyridine (B92270) ring itself. Understanding the underlying mechanisms is key to controlling the reaction's outcome.

Radical Pathways in Chloromethylation

The conversion of the methyl group on the pyridine ring to a chloromethyl group, and subsequently to a trichloromethyl group, typically proceeds through a free-radical chain mechanism. This type of reaction is initiated by heat or UV light, which causes the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•).

The mechanism can be described in three stages:

Initiation: A chlorine molecule dissociates into two chlorine radicals. Cl₂ → 2 Cl•

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of a precursor like 2-chloro-5-methylpyridine, forming a benzyl-type radical. This radical is stabilized by resonance with the pyridine ring. The resulting radical then reacts with another molecule of Cl₂ to form the chloromethyl product and a new chlorine radical, which continues the chain reaction.

R-CH₃ + Cl• → R-CH₂• + HCl

R-CH₂• + Cl₂ → R-CH₂Cl + Cl•

Termination: The reaction is terminated when two radicals combine.

Cl• + Cl• → Cl₂

R-CH₂• + Cl• → R-CH₂Cl

R-CH₂• + R-CH₂• → R-CH₂-CH₂-R

This process can continue, replacing the remaining hydrogen atoms on the methyl group to form dichloromethyl and trichloromethyl derivatives. For instance, the production of 2-chloro-5-trichloromethyl pyridine from β-picoline occurs via a gas-phase reaction at high temperatures (300° to 500° C), indicative of a radical pathway. google.com The reaction progresses through intermediates such as 3-monochloromethyl pyridine and 3-dichloromethyl pyridine before the final product is formed. google.com

Role of Catalysts in Directing Chlorination Regioselectivity

Achieving the desired substitution pattern on the pyridine ring during chlorination requires careful control of reaction conditions and often the use of catalysts. The direct chlorination of the pyridine ring is an electrophilic substitution reaction, which is generally difficult on an electron-deficient ring like pyridine. However, under forcing conditions (high temperature, vapor phase) and with the aid of catalysts, regioselective chlorination can be achieved.

Lewis acid catalysts are frequently employed to enhance the electrophilicity of chlorine and direct the substitution to specific positions. google.com Catalysts such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and aluminum chloride (AlCl₃), often on an inorganic support, play a crucial role. google.com

The mechanism involves the polarization or complexation of the chlorine molecule by the Lewis acid, creating a more potent electrophile (Cl⁺δ---Cl---FeCl₃⁻δ). This electrophilic species then attacks the electron-rich positions of the pyridine ring. The regioselectivity is governed by the electronic effects of the substituents already present on the ring. For precursors to this compound, the catalyst helps direct chlorination to the C-2 and C-5 positions. For example, the chlorination of 2-chloro-5-(trichloromethyl)pyridine (B1585791) to yield 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) can be performed in the presence of metal-based catalysts. google.com

| Catalyst Type | Role in Chlorination | Example |

| Lewis Acids (e.g., FeCl₃, ZnCl₂) | Increase electrophilicity of Cl₂, directing substitution on the pyridine ring. | Vapor-phase chlorination of polychlorinated β-picolines. google.com |

| Supported Palladium | Facilitates selective vapor-phase chlorination. | Used in the manufacture of 2-chloro-5-trichloromethylpyridine from β-picoline. google.com |

| Dealuminated Mordenite Zeolite | Provides a structured environment for selective chlorination. | Employed in the selective vapor-phase chlorination of β-picoline. google.com |

Pyridine Ring Functionalization Mechanisms

The chlorine atoms on the this compound ring are susceptible to replacement by various nucleophiles. These reactions are fundamental for creating a diverse range of derivatives.

Nucleophilic Substitution Reactions on the Pyridine Core

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This deficiency is further enhanced by the presence of electron-withdrawing chlorine atoms. This electronic arrangement makes the carbon atoms of the ring, particularly at positions 2, 4, and 6, electrophilic and thus susceptible to nucleophilic attack.

Reactions on this compound proceed via a nucleophilic aromatic substitution (SNAr) mechanism. quimicaorganica.orgyoutube.com This is a two-step addition-elimination process:

Addition of the Nucleophile: The nucleophile attacks an electron-deficient carbon atom bearing a leaving group (a chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion.

The reactivity of the positions on the pyridine ring towards nucleophilic attack generally follows the order 4 > 2 > 6. In this compound, the chlorine atoms are at the 2- and 5- positions. The C-2 position is activated for SNAr. The C-5 position is less activated as the negative charge of the Meisenheimer complex cannot be delocalized onto the ring nitrogen. Therefore, nucleophilic substitution will preferentially occur at the C-2 position.

Regioselectivity in Halogen Exchange Reactions

Halogen exchange reactions, often referred to as Finkelstein reactions in the context of alkyl halides, can also be applied to aryl halides like dichloropyridines, typically requiring metal catalysis. byjus.comnih.govfrontiersin.org These reactions allow for the replacement of a chlorine atom with another halogen, such as fluorine, bromine, or iodine.

The mechanism of metal-mediated halogen exchange on an aromatic ring is distinct from the classic SN2 pathway and can involve several potential pathways, including oxidative addition-reductive elimination cycles with transition metal catalysts (e.g., nickel, copper, palladium). nih.gov

A plausible catalytic cycle involves:

Oxidative Addition: The metal catalyst inserts into the carbon-chlorine bond of the dichloropyridine.

Halogen Exchange: The halide anion from the salt (e.g., F⁻ from KF) displaces the chloride on the metal center.

Reductive Elimination: The new carbon-halogen bond is formed, and the catalyst is regenerated.

The regioselectivity of this exchange—whether the chlorine at C-2 or C-5 is replaced—depends on several factors:

Bond Strength: The C-Cl bond at the 2-position is generally more polarized and reactive than the one at the 5-position.

Steric Hindrance: The accessibility of the C-Cl bond to the metal catalyst can influence the reaction site.

Catalyst and Ligand Effects: The nature of the metal catalyst and its ligands can finely tune the regioselectivity of the oxidative addition step.

Mechanistic Aspects of Trifluoromethyl Group Introduction

The trifluoromethyl (-CF₃) group is a valuable substituent in medicinal and agricultural chemistry, known for its strong electron-withdrawing nature and ability to enhance metabolic stability and lipophilicity. mdpi.com One of the most important derivatives of this compound is 2,3-dichloro-5-(trifluoromethyl)pyridine.

The primary method for introducing the -CF₃ group in this context is through a halogen exchange (HALEX) reaction on a trichloromethyl (-CCl₃) precursor, such as 2,3-dichloro-5-(trichloromethyl)pyridine. jst.go.jpnih.gov

This transformation is typically achieved by treating the trichloromethyl compound with a fluorinating agent like anhydrous hydrogen fluoride (B91410) (HF) or antimony trifluoride (SbF₃). The reaction mechanism involves a series of nucleophilic substitutions where fluoride ions progressively replace the chlorine atoms on the methyl group.

When using HF, the reaction can be catalyzed by Lewis acids like antimony pentachloride (SbCl₅), which activates the C-Cl bond. The mechanism is believed to proceed stepwise:

R-CCl₃ + HF ⇌ R-CCl₂F + HCl

R-CCl₂F + HF ⇌ R-CClF₂ + HCl

R-CClF₂ + HF ⇌ R-CF₃ + HCl

The reaction is driven to completion by the removal of HCl gas. This fluorination is often performed in the vapor phase at elevated temperatures. jst.go.jp For example, the vapor-phase fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine produces 2,3-dichloro-5-(trifluoromethyl)pyridine. nih.gov An alternative approach involves the direct introduction of a trifluoromethyl group using trifluoromethylating reagents, such as trifluoromethyl copper, which can undergo substitution reactions with halopyridines. jst.go.jpnih.gov

| Reaction | Precursor | Reagent/Catalyst | Product |

| Halogen Exchange | 2,3-Dichloro-5-(trichloromethyl)pyridine | Anhydrous Hydrogen Fluoride (HF) | 2,3-Dichloro-5-(trifluoromethyl)pyridine alfa-chemical.com |

| Halogen Exchange | 2,3-Dichloro-5-(trichloromethyl)pyridine | HF / Mercuric Oxide | 2,3-Dichloro-5-(trifluoromethyl)pyridine alfa-chemical.com |

| Ring Chlorination | 2-chloro-5-trifluoromethylpyridine | Cl₂ / Ferric Chloride | 2,3-Dichloro-5-(trifluoromethyl)pyridine alfa-chemical.com |

Nucleophilic Fluorination of Trichloromethyl Groups

The conversion of a trichloromethyl (-CCl₃) group to a trifluoromethyl (-CF₃) group on a pyridine ring, such as in 2,5-dichloro-3-(trichloromethyl)pyridine, is a classic example of a halogen exchange (Halex) reaction. This transformation proceeds via a sequence of nucleophilic substitution steps where chlorine atoms are progressively replaced by fluorine atoms. The primary fluorinating agent for this process is typically anhydrous hydrogen fluoride (HF).

Py-CCl₃ → Py-CCl₂F → Py-CClF₂ → Py-CF₃

Each step involves the nucleophilic attack of a fluoride ion (or a polarized HF molecule) on the carbon atom of the haloalkyl group, leading to the displacement of a chloride ion. The ease of this displacement decreases as more fluorine atoms are introduced onto the carbon. This is because the highly electronegative fluorine atoms inductively withdraw electron density, making the remaining C-Cl bonds stronger and the carbon atom less electrophilic. Consequently, the reactivity order for the halogen exchange is:

-CCl₃ > -CCl₂F > -CClF₂

This difference in reactivity means that under carefully controlled conditions of temperature, pressure, and reaction time, it is sometimes possible to isolate the partially fluorinated intermediates. However, in industrial syntheses aimed at producing the final trifluoromethyl compound, conditions are typically chosen to drive the reaction to completion. The mechanism is significantly enhanced by the presence of a catalyst, which is essential for achieving practical reaction rates and yields.

Table 1: Stepwise Halogen Exchange in the Fluorination of a Trichloromethyl Group

| Step | Reactant | Intermediate Product | Description |

|---|---|---|---|

| 1 | Py-CCl₃ | Py-CCl₂F | The first chlorine atom is replaced by fluorine. This is generally the fastest step in the sequence. |

| 2 | Py-CCl₂F | Py-CClF₂ | The second chlorine atom is replaced. The reaction rate starts to decrease due to the presence of the first fluorine atom. |

| 3 | Py-CClF₂ | Py-CF₃ | The final chlorine atom is substituted to yield the stable trifluoromethyl group. This is typically the slowest, rate-limiting step. |

Note: "Py" represents the 2,5-dichloropyridyl group.

Role of Metal Halide Catalysts in Fluorination Processes

The nucleophilic fluorination of trichloromethyl groups with hydrogen fluoride is almost invariably catalyzed by a Lewis acid, most commonly a metal halide. Antimony halides (such as SbCl₅ and SbCl₃) and iron halides (such as FeCl₃) are frequently employed for this purpose. researchgate.netgoogleapis.com The catalyst plays a crucial role in activating the carbon-chlorine bond towards nucleophilic attack.

The primary function of the Lewis acid catalyst is to coordinate with one of the chlorine atoms of the trichloromethyl group. This coordination polarizes the C-Cl bond, increasing the positive partial charge on the carbon atom and making it significantly more electrophilic. This enhanced electrophilicity facilitates the attack by the fluoride nucleophile from the hydrogen fluoride.

For instance, using an antimony pentachloride (SbCl₅) catalyst, the proposed mechanism involves the formation of an intermediate complex:

Py-CCl₃ + SbCl₅ ⇌ [Py-CCl₂]⁺[SbCl₆]⁻

This carbocation-like intermediate is highly reactive and is readily attacked by fluoride. The catalyst itself can undergo halogen exchange with HF, forming active catalytic species such as antimony chlorofluorides (e.g., SbCl₄F, SbCl₃F₂, etc.), which are potent fluoride donors. researchgate.net Some studies suggest the reaction may proceed through a four-membered cyclic transition state involving the substrate, the fluorinating agent, and the antimony catalyst. thieme-connect.de

After the transfer of a fluorine atom and the release of a chloride ion, the catalyst is regenerated and can participate in the next catalytic cycle. The choice of catalyst and reaction conditions (temperature, pressure) is critical for controlling the selectivity and efficiency of the fluorination process, preventing side reactions such as ring fluorination or decomposition. googleapis.com

Table 2: Representative Catalytic Systems for Trichloromethylpyridine Fluorination

| Substrate Example | Catalyst | Fluorinating Agent | Temperature (°C) | Key Findings & Reference |

|---|---|---|---|---|

| 2,3-Dichloro-5-(trichloromethyl)pyridine | FeCl₃ | Anhydrous HF | 175 | Demonstrates the use of iron halides in liquid-phase fluorination to produce the corresponding trifluoromethylpyridine. googleapis.com |

| Trichloromethylbenzenes | SbCl₅ | Anhydrous HF | 90 | In the presence of SbCl₅, the fluorination is efficient. The active catalyst is often a mixed antimony halide (SbClₓFᵧ). researchgate.net |

Analytical and Purity Assessment Methodologies for 2,5 Dichloro 3 Chloromethyl Pyridine and Its Synthetic Derivatives

Chromatographic Techniques for Analysis

Chromatographic methods are fundamental for separating 2,5-Dichloro-3-(chloromethyl)pyridine from impurities, starting materials, and by-products that may be present after synthesis. These techniques provide both qualitative and quantitative data on the purity of the compound.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the purity assessment of volatile and thermally stable compounds like this compound. The method involves vaporizing the sample and passing it through a capillary column, where separation occurs based on the compound's boiling point and affinity for the stationary phase. The FID detector then combusts the eluted compounds in a hydrogen-air flame, generating a current proportional to the amount of carbon atoms, which allows for sensitive quantification.

For pyridine (B92270) derivatives, GC-FID offers high resolution and sensitivity. tandfonline.com The selection of an appropriate capillary column, typically with a non-polar or medium-polarity stationary phase, is critical for achieving optimal separation from structurally similar impurities. Temperature programming, where the column temperature is gradually increased, allows for the efficient elution of compounds with a range of boiling points. While specific methods for this compound are not extensively published, typical parameters can be extrapolated from methods used for other chlorinated pyridine derivatives. sci-hub.sesemanticscholar.org

Table 1: Illustrative GC-FID Parameters for Analysis of Chlorinated Pyridine Derivatives

| Parameter | Typical Value |

| Column | HP-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | Initial Temp: 80 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |

| Injection Mode | Split (e.g., 50:1) |

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) is a highly sensitive and selective analytical technique ideal for detecting and quantifying trace-level impurities in chemical substances. nih.gov This method is particularly valuable for analyzing genotoxic impurities in active pharmaceutical ingredients, a category into which some chlorinated pyridines might fall. researchgate.netrasayanjournal.co.in

The process begins with the separation of the sample components via high-performance liquid chromatography (HPLC). The eluent is then introduced into a mass spectrometer. In tandem MS, a specific precursor ion corresponding to the molecule of interest is selected, fragmented, and then one or more specific product ions are monitored. This multiple reaction monitoring (MRM) approach provides exceptional specificity and low detection limits, often at the parts-per-million (ppm) level. nih.gov A method for a similar compound, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, demonstrated quantification limits as low as 0.3 ppm. nih.govresearchgate.net

Table 2: Representative LC/MS/MS Parameters for Analysis of Chlorinated Pyridine Impurities

| Parameter | Typical Value |

| Column | Hypersil BDS C18, 50 mm x 4.6 mm, 3 µm |

| Mobile Phase | A: 10 mM Ammonium Acetate in Water; B: Acetonitrile |

| Gradient | Isocratic or Gradient elution (e.g., 79:21 A:B) |

| Flow Rate | 1.0 mL/min |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]⁺ for this compound |

| Product Ion (m/z) | Specific fragments resulting from collision-induced dissociation |

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of this compound. Each method provides unique information about the molecule's atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the two protons of the chloromethyl group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the nitrogen atom and the chlorine substituents. The protons of the -CH₂Cl group would appear as a singlet further downfield than a typical methyl group due to the deshielding effect of the adjacent chlorine atom. Spectral data for similar compounds, such as 2-(Chloromethyl)pyridine hydrochloride and 2-Chloro-5-methylpyridine, can be used to predict the approximate chemical shifts. chemicalbook.comchemicalbook.com

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each of the six carbon atoms in the molecule, with their chemical shifts providing insight into their electronic environment.

Table 3: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~8.4 | d | H-6 |

| ¹H | ~7.8 | d | H-4 |

| ¹H | ~4.7 | s | -CH₂Cl |

| ¹³C | ~150 | s | C-2 |

| ¹³C | ~148 | s | C-6 |

| ¹³C | ~139 | d | C-4 |

| ¹³C | ~135 | s | C-5 |

| ¹³C | ~130 | s | C-3 |

| ¹³C | ~43 | t | -CH₂Cl |

Note: Predicted values are estimates based on data from analogous structures. s=singlet, d=doublet, t=triplet.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation at various wavelengths. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrations include C-H stretching from the aromatic ring and the chloromethyl group, C=C and C=N stretching vibrations characteristic of the pyridine ring, and C-Cl stretching vibrations. researchgate.net The positions of the aromatic ring vibrations are sensitive to the substitution pattern. Analysis of FT-IR spectra for related compounds provides a basis for assigning the observed bands. researchgate.netthermofisher.com

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100-3000 | Aromatic C-H Stretch |

| 3000-2850 | Aliphatic C-H Stretch (-CH₂) |

| 1600-1450 | Aromatic C=C and C=N Ring Stretching |

| 1200-1000 | C-N Stretching |

| 850-750 | C-Cl Stretch (Aromatic) |

| 750-650 | C-Cl Stretch (Aliphatic) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. Aromatic systems like pyridine exhibit characteristic UV absorption bands. The spectrum of this compound is expected to show absorptions arising from π→π* and n→π* transitions associated with the pyridine ring.

The position (λₘₐₓ) and intensity (molar absorptivity, ε) of these absorption bands are influenced by the substituents on the ring. The presence of chlorine atoms, which are auxochromes, can cause a bathochromic shift (shift to longer wavelengths) compared to unsubstituted pyridine. UV-Vis spectroscopy is a useful tool for quantitative analysis using a calibration curve and for monitoring reactions involving the pyridine chromophore. researchgate.net

X-ray Crystallography for Structural Elucidation

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and conformational arrangements, which are critical for understanding the chemical reactivity and physical properties of this compound and its derivatives.

The study of 2-chloro-5-(chloromethyl)pyridine (B46043) reveals a monoclinic crystal system. nih.gov In its crystalline form, the molecule is nearly planar, and intermolecular C—H···N hydrogen bonds contribute to the stability of the crystal lattice by forming dimers. nih.gov

Similarly, the crystallographic analysis of 2,3,6-Trichloro-5-(trichloromethyl)pyridine shows that it crystallizes in the orthorhombic system. nih.govasianpubs.orgresearchgate.net The synthesis of this compound involves the chlorination of 2-chloro-5-chloromethyl pyridine. nih.govasianpubs.orgresearchgate.net

The data derived from X-ray crystallography is instrumental in confirming the identity of the synthesized compound and provides a reference standard for other analytical techniques.

Interactive Data Table: Crystallographic Data for Related Pyridine Derivatives

| Compound Name | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters |

| 2-chloro-5-(chloromethyl)pyridine | C₆H₅Cl₂N | Monoclinic | P2₁/c | a = 4.0770(8) Å, b = 10.322(2) Å, c = 16.891(3) Å, β = 95.95(3)° |

| 2,3,6-Trichloro-5-(trichloromethyl)pyridine | C₆HCl₆N | Orthorhombic | Pbcm | a = 8.3100(17) Å, b = 17.018(3) Å, c = 7.3160(15) Å |

Impurity Profiling in Synthetic Routes

The synthesis of this compound can lead to the formation of various impurities, stemming from starting materials, intermediates, by-products, and degradation products. A thorough impurity profiling is crucial for process optimization and quality control. The identification and quantification of these impurities are typically achieved using a combination of chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS) for structural elucidation.

The synthetic routes to chlorinated pyridines often involve multi-step processes, including chlorination of pyridine or picoline precursors. These reactions can result in the formation of positional isomers and over-chlorinated or under-chlorinated derivatives. For instance, in the synthesis of related compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine, the formation of undesired isomers is a known challenge. google.com

Potential impurities in the synthesis of this compound could include:

Positional Isomers: Isomers with chlorine and chloromethyl groups at different positions on the pyridine ring.

Over-chlorinated Derivatives: Pyridine rings with more than two chlorine atoms.

Under-chlorinated Derivatives: Pyridine rings with fewer than two chlorine atoms.

Residual Starting Materials and Intermediates: Unreacted precursors from the synthetic pathway.

By-products from Side Reactions: Products resulting from unintended chemical transformations during the synthesis.

The development of robust analytical methods to separate and identify these potential impurities is a critical aspect of the manufacturing process.

Interactive Data Table: Potential Impurities in the Synthesis of this compound

| Impurity Type | Potential Compound Name |

| Positional Isomer | 2,3-Dichloro-5-(chloromethyl)pyridine |

| Positional Isomer | 2,6-Dichloro-3-(chloromethyl)pyridine |

| Over-chlorinated Derivative | 2,3,5-Trichloro-x-(chloromethyl)pyridine |

| Under-chlorinated Derivative | 2-Chloro-3-(chloromethyl)pyridine |

| Under-chlorinated Derivative | 5-Chloro-3-(chloromethyl)pyridine |

| Starting Material/Intermediate | 3-(Chloromethyl)pyridine |

| Starting Material/Intermediate | 2,5-Dichloropyridine (B42133) |

Advanced Synthetic Strategies and Future Research Directions

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of pyridine (B92270) compounds to minimize environmental impact. This involves the use of safer solvents, recyclable catalysts, and more atom-economical reactions. acs.orgnih.govwikipedia.org

Solvent-free, or neat, reaction systems represent a significant advancement in green synthesis by eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. Research has demonstrated the successful synthesis of various pyridine derivatives under solvent-free conditions, often accelerated by microwave irradiation or the use of solid catalysts. researchgate.netresearchgate.net For instance, the Hantzsch pyridine synthesis, a classic method for creating pyridine rings, has been adapted to solvent-free conditions using catalysts like Wells-Dawson heteropolyacids or ceric ammonium nitrate, sometimes achieving high yields at room temperature. wikipedia.org Another approach involves the reaction between chalcones and ammonium acetate at elevated temperatures without any solvent to produce 2,4,6-triarylpyridines in excellent yields. researchgate.net

While direct solvent-free synthesis of 2,5-Dichloro-3-(chloromethyl)pyridine has not been extensively reported, these examples provide a strong foundation for future research. A potential pathway could involve the adaptation of existing multi-component reactions to solvent-free conditions, using precursors that can assemble the substituted pyridine ring in a single, atom-economical step.

Table 1: Comparison of Solvent-Free Methods for Pyridine Synthesis

| Method | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Hantzsch-like Condensation | Wells-Dawson Heteropolyacid | 80°C, Solvent-Free | 60-99% | |

| Kroehnke Reaction | Ammonium Acetate | 100°C, Solvent-Free | 93-98% | researchgate.net |

| One-Pot Four-Component Reaction | Microwave Irradiation (Ethanol) | Microwave, 2-7 min | 82-94% | acs.orgnih.gov |

| HOTf-Catalyzed Synthesis | Triflic acid (HOTf) | 120°C, Solvent-Free | up to 94% | rsc.org |

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. In pyridine synthesis, heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused, reducing waste and cost. Zeolites, such as ZSM-5, have been employed in the synthesis of pyridine from aldehydes and ammonia, with their catalytic activity correlated to their acidity. researchgate.net Modifications of these zeolites, for example with cobalt, have been shown to improve yields up to 78%. researchgate.net

Heteropolyacids have also been shown to be effective and recyclable catalysts for pyridine synthesis under solvent-free conditions. For the synthesis of halogenated pyridines, research into solid acid catalysts or supported metal catalysts that can withstand the corrosive conditions and be recycled is a promising area. For example, supported palladium chloride catalysts have been used for the chlorination of 3-methylpyridine. patsnap.com Future work could focus on designing robust, solid-supported catalysts for the direct and selective chlorination and chloromethylation of the pyridine ring, minimizing the use of stoichiometric halogenating agents.

Implementation of Continuous Flow Chemistry

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher efficiency, and easier scalability. researchgate.netmdpi.com These benefits are particularly relevant for reactions involving hazardous reagents or unstable intermediates, which are common in the synthesis of chlorinated pyridines.

A study on the synthesis of bioactive derivatives from 2-chloro-5-(chloromethyl)pyridine (B46043) utilized a flow reactor for a continuous and efficient reaction to form a key hydrazinylmethyl intermediate. researchgate.net This approach demonstrates the potential of flow chemistry to improve the synthesis of related compounds like this compound. Future research could focus on developing a fully continuous process, integrating the steps of ring formation, chlorination, and side-chain functionalization into a single, streamlined operation. This would not only improve efficiency and safety but also allow for precise control over reaction parameters to maximize yield and selectivity.

Catalyst Engineering and Optimization for Enhanced Efficiency

Catalyst engineering plays a crucial role in improving the synthesis of complex molecules. This can involve modifying existing catalysts to enhance their activity and selectivity or designing entirely new catalytic systems. For pyridine synthesis, metal-catalyzed reactions are widely used. acsgcipr.org Engineering these catalysts can lead to milder reaction conditions and novel transformations.

Recent advancements include the use of palladium-supported Mo2C MXenes as bifunctional catalysts for hydrogenation-hydrogenolysis reactions, which could be adapted for transformations of pyridine derivatives. acs.org Protein engineering has also emerged as a powerful tool, with enzymes like P450 monooxygenases being engineered for selective biohydroxylation, a strategy that could potentially be adapted for other functionalizations of the pyridine ring. researchgate.net For a target like this compound, catalyst engineering could focus on developing systems for regioselective C-H activation and chlorination, avoiding the need for protecting groups and reducing the number of synthetic steps. Cationic half-sandwich rare-earth catalysts, for instance, have shown efficiency in the C-H addition of pyridines to olefins, indicating the potential for targeted functionalization. organic-chemistry.org

Exploration of Novel Reaction Pathways and Reagents

The discovery of novel reaction pathways and reagents is essential for advancing synthetic chemistry. For pyridines, which can be difficult to functionalize due to their electron-deficient nature, new methods are particularly valuable. acs.org Researchers have developed mild, one-pot methods to functionalize the meta position of pyridines by temporarily opening the ring, making it more electron-rich and reactive. acs.org

Another novel approach involves a metal-free cascade process for synthesizing highly functionalized pyridines under mild conditions. researchgate.net For the synthesis of halopyridines specifically, a catalyst-free, two-step method for formylation using a silylformamidine reagent has been developed, which works by C-H insertion. nih.gov This principle of direct C-H functionalization is a key area for future exploration. The development of new chlorinating and chloromethylating agents that are more selective and produce less toxic byproducts is also a critical research direction. For example, trichloroisocyanuric acid (TCCA) has been used as a safe and efficient chlorinating agent for a related pyridine derivative. orientjchem.org

Potential for Diversification of Pyridine Scaffolds

This compound is not only a target molecule but also a versatile building block for creating a diverse range of more complex pyridine scaffolds. nih.gov The three distinct functional handles—two chlorine atoms at different positions on the ring and a chloromethyl group—allow for selective, stepwise reactions to introduce new functionalities. The pyridine ring is a common motif in pharmaceuticals and agrochemicals, and the ability to easily create libraries of derivatives is highly valuable for drug discovery and development. nih.gov

The chlorine atoms can be substituted through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, alkyl, or amino groups. The chloromethyl group is highly reactive and can be readily converted into other functional groups such as alcohols, ethers, amines, and nitriles. This potential for diversification makes this compound a valuable intermediate. Future research will likely focus on exploiting this reactivity to synthesize novel compounds with unique biological activities, leveraging high-throughput screening and combinatorial chemistry approaches.

Integration of Computational Methods in Synthetic Design

The strategic synthesis of complex molecules like this compound is increasingly benefiting from the integration of computational chemistry. These in silico methods provide profound insights into reaction mechanisms, predict selectivity, and guide the optimization of reaction conditions, thereby accelerating research and development while minimizing resource expenditure. For a molecule with multiple potential reaction sites, such as a substituted pyridine, computational tools are invaluable for designing efficient and selective synthetic routes.

At the forefront of these computational techniques is Density Functional Theory (DFT), which is instrumental in elucidating the electronic structure of molecules and mapping out the energetic landscapes of reaction pathways. By calculating the energies of reactants, transition states, and products, DFT can predict the thermodynamic and kinetic feasibility of a given reaction. This is particularly crucial for pyridine systems, where the electron-deficient nature of the ring makes electrophilic substitution challenging and often leads to issues with regioselectivity. rsc.orgmit.edu

For the synthesis of this compound, computational methods can be applied to dissect the two primary transformations: the chlorination of the pyridine ring and the chlorination of the 3-methyl side-chain.

Predicting Regioselectivity in Pyridine Ring Chlorination

The chlorination of a substituted pyridine ring is a complex process due to the directing effects of existing substituents and the inherent reactivity of the pyridine nucleus. Computational models can effectively predict the most likely positions for chlorination. By calculating the energies of the potential intermediates and transition states for chlorine addition at each available carbon atom, a clear picture of the reaction's regioselectivity emerges. For instance, quantum chemical calculations can determine the relative stability of the sigma-complexes formed during electrophilic aromatic substitution, which is a key indicator of the preferred reaction site. mit.edu

Recent computational studies on pyridine halogenation have explored novel reaction pathways, such as those involving dearomatized intermediates like Zincke imines, to achieve high regioselectivity that is often difficult to obtain through traditional electrophilic substitution. rsc.orgmit.edumdpi.com These studies use DFT to model the entire reaction sequence, from ring opening to halogenation and subsequent ring closing, identifying the selectivity-determining step and explaining the origins of high C3-selectivity. mit.edu

Table 1: Hypothetical DFT-Calculated Relative Energies for Chlorination Intermediates of 3-methylpyridine

| Position of Chlorination | Relative Energy of Sigma-Complex (kcal/mol) | Predicted Major Product |

| C2 | +5.2 | No |

| C4 | +8.1 | No |

| C5 | 0 (Reference) | Yes |

| C6 | +4.8 | No |

Note: This table is illustrative and represents the type of data generated from DFT calculations to predict regioselectivity. The values are hypothetical.

Modeling Side-Chain Chlorination

The conversion of the 3-methyl group to a chloromethyl group typically proceeds via a free-radical mechanism. Computational chemistry can model these radical reactions to predict selectivity and optimize conditions. For instance, DFT calculations can determine the bond dissociation energies (BDEs) of the C-H bonds in the methyl group, identifying the most susceptible site for hydrogen atom abstraction, which is the initiating step of radical chlorination.

Furthermore, computational analysis can elucidate the entire catalytic cycle of more complex chlorination reactions, including those involving photocatalysts. mit.edu By modeling the interaction between the substrate, the chlorinating agent, and any catalysts, researchers can understand the factors that control the reaction's efficiency and selectivity. This can involve identifying key steric or electronic interactions that favor the formation of the desired monochlorinated product over di- or trichlorinated byproducts. rsc.org

Future Research Directions

The future of synthetic design for compounds like this compound lies in the deeper integration of more sophisticated computational models, including machine learning and artificial intelligence. rsc.orgmit.edu These advanced tools can be trained on vast datasets of known reactions to predict the outcomes of new transformations with even greater accuracy. mit.edursc.org

Key future directions include:

Development of Predictive Algorithms: Creating machine learning models specifically trained to predict the regioselectivity of halogenation reactions on complex heterocyclic systems. These models could take into account a wide range of substrates and reaction conditions to provide rapid and accurate predictions. mit.edursc.org

On-the-Fly Quantum Mechanics: Integrating rapid quantum mechanical calculations into automated synthesis planning software. This would allow for the dynamic evaluation of multiple potential synthetic routes, identifying the most promising pathways for experimental validation. mit.edu

Mechanism-Informed Catalyst Design: Using computational methods to design novel catalysts that can achieve higher selectivity in both ring and side-chain chlorination. This involves modeling the catalyst-substrate interactions to enhance the desired reactivity while suppressing unwanted side reactions.

By leveraging these computational strategies, the synthesis of this compound and other valuable chemical intermediates can be made more efficient, predictable, and sustainable. The synergy between computational prediction and experimental validation will continue to be a driving force in advancing the field of chemical synthesis. mit.edu

Q & A

Q. What are the recommended methods for synthesizing 2,5-dichloro-3-(chloromethyl)pyridine with high yield and purity?

Methodological Answer:

- Multi-step synthesis optimization : Start with pyridine derivatives such as 2,3,5-trimethylpyridine (as demonstrated in related compounds) and employ sequential reactions, including nitration, nucleophilic substitution, and chloromethylation .

- Critical parameters :

- Use anhydrous conditions during chloromethylation to minimize hydrolysis.

- Optimize reaction temperature (typically 60–80°C) to balance reaction rate and byproduct formation.

- Purify intermediates via column chromatography or recrystallization to ensure high purity (>95%) .

- Validation : Confirm purity using HPLC (retention time comparison) and ¹H NMR (integration of characteristic peaks, e.g., CH₂Cl at δ 4.5–5.0 ppm) .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

- Structural elucidation :

- ¹H/¹³C NMR : Identify substituent patterns (e.g., pyridine ring protons at δ 7.0–8.5 ppm, CH₂Cl group) and confirm regiochemistry .

- FT-IR : Detect functional groups (C-Cl stretch at 600–800 cm⁻¹, C-N pyridine ring vibrations at 1600 cm⁻¹) .

- Purity assessment :

- Single-crystal XRD : Resolve ambiguities in regiochemistry for structurally similar derivatives (e.g., dihedral angles in pyridine-thiophene fused systems) .

Q. How should researchers handle this compound to mitigate safety risks during experiments?

Methodological Answer:

- Exposure control :

- Storage :

- Spill management : Neutralize small spills with sodium bicarbonate, then collect using non-combustible absorbents .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

Methodological Answer:

- Root-cause analysis :

- Data reconciliation :

- Replicate experiments under strictly controlled conditions (humidity <10%, inert atmosphere).

- Publish raw chromatograms and NMR spectra to enable cross-lab validation .

Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

- Accelerated degradation studies :

- Mechanistic insights :

- LC-MS to identify degradation products (e.g., HCl elimination forming vinylpyridines).

- Isotope labeling (e.g., ²H/¹³C) to trace reaction pathways .

Q. What are the best practices for functionalizing this compound to develop bioactive analogs?

Methodological Answer:

- Derivatization approaches :

- Bioactivity screening :

Q. How can researchers address discrepancies in reported spectral data for this compound derivatives?

Methodological Answer:

- Standardization protocols :

- Calibrate NMR spectrometers using traceable standards (e.g., TMS in CDCl₃).

- Publish full experimental details (e.g., solvent, temperature, pulse sequences) .

- Collaborative studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.